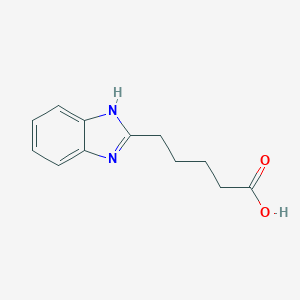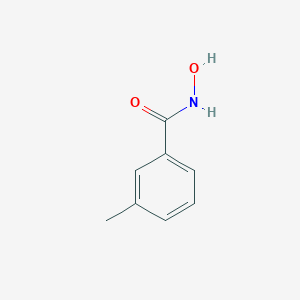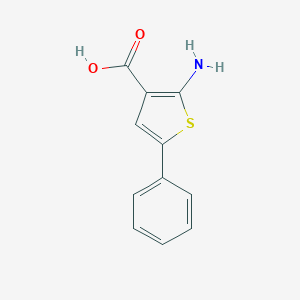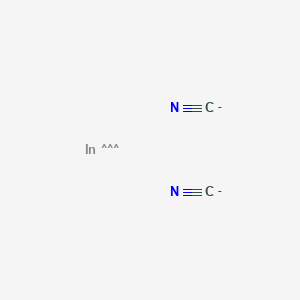
Indium dicyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium dicyanide is a coordination compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. Indium dicyanide has a unique structure that makes it an interesting compound for researchers to study.
Aplicaciones Científicas De Investigación
Indium dicyanide has shown potential in various scientific research fields. It has been studied as a catalyst for organic reactions, a fluorescent probe for the detection of metal ions, and a precursor for the synthesis of other indium compounds. Additionally, indium dicyanide has been investigated for its potential in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of indium dicyanide is not fully understood, but it is believed to interact with cellular proteins and enzymes. It has been shown to inhibit the activity of some enzymes and to induce the production of reactive oxygen species, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that indium dicyanide can affect various biochemical and physiological processes in cells. It has been shown to induce apoptosis in cancer cells, inhibit the activity of some enzymes, and alter the expression of certain genes. Additionally, it has been shown to have antioxidant properties and to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using indium dicyanide in lab experiments is its stability and solubility in water and organic solvents. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to obtain in large quantities, and its toxicity is not well understood.
Direcciones Futuras
There are many potential future directions for research on indium dicyanide. One area of interest is its potential as a catalyst for organic reactions. Additionally, further investigation into its mechanism of action and its potential as a treatment for cancer is warranted. Finally, the development of new synthesis methods and the investigation of its toxicity are important areas for future research.
Conclusion:
In conclusion, indium dicyanide is a coordination compound that has potential applications in various scientific research fields. Its unique structure and properties make it an interesting compound for researchers to study. While its mechanism of action and toxicity are not fully understood, it has shown promise in the treatment of cancer and as a catalyst for organic reactions. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of indium dicyanide can be achieved by reacting indium(III) chloride with sodium cyanide in the presence of a catalyst such as copper(II) chloride. The reaction takes place in an aqueous solution at room temperature and yields indium dicyanide as a precipitate. The purity of the compound can be increased by recrystallization.
Propiedades
Número CAS |
14834-18-5 |
|---|---|
Nombre del producto |
Indium dicyanide |
Fórmula molecular |
C2InN2-2 |
Peso molecular |
166.85 g/mol |
InChI |
InChI=1S/2CN.In/c2*1-2;/q2*-1; |
Clave InChI |
UZXQOVJNWDVYQQ-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[In] |
SMILES canónico |
[C-]#N.[C-]#N.[In] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



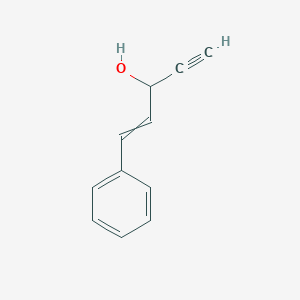
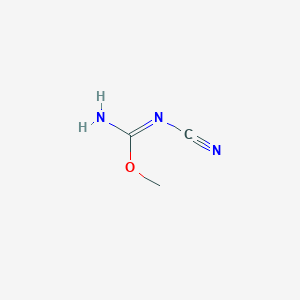
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
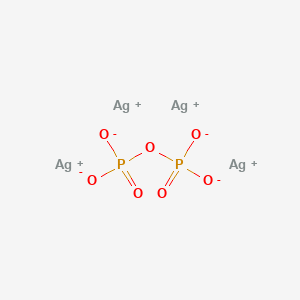
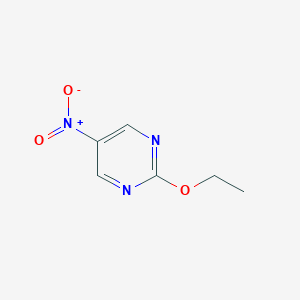

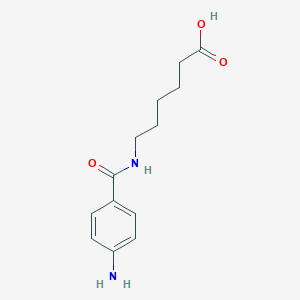
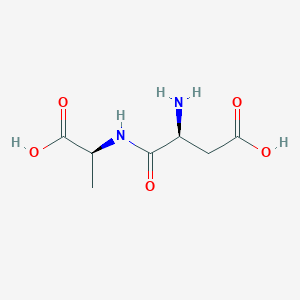
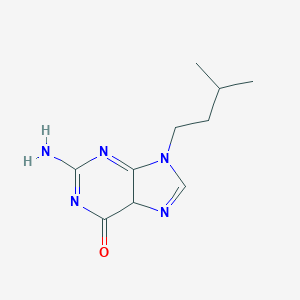
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)
